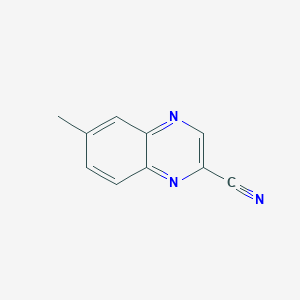

6-Methylquinoxaline-2-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

14334-16-8 |

|---|---|

Molecular Formula |

C10H7N3 |

Molecular Weight |

169.18 g/mol |

IUPAC Name |

6-methylquinoxaline-2-carbonitrile |

InChI |

InChI=1S/C10H7N3/c1-7-2-3-9-10(4-7)12-6-8(5-11)13-9/h2-4,6H,1H3 |

InChI Key |

MBTGMWUJJCKYKJ-UHFFFAOYSA-N |

SMILES |

CC1=CC2=NC=C(N=C2C=C1)C#N |

Canonical SMILES |

CC1=CC2=NC=C(N=C2C=C1)C#N |

Synonyms |

2-Quinoxalinecarbonitrile, 6-methyl- |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 6 Methylquinoxaline 2 Carbonitrile Systems

Reactions Involving the Nitrile Functional Group

The electron-withdrawing nature of the quinoxaline (B1680401) ring influences the reactivity of the nitrile group at the 2-position, making it susceptible to various nucleophilic attacks.

Hydrolysis and Subsequent Derivatization to Carboxylic Acids and Amides

The nitrile group of 6-methylquinoxaline-2-carbonitrile can be hydrolyzed to form the corresponding carboxylic acid or amide, typically under acidic or alkaline conditions. chemistrysteps.comchemguide.co.uk This transformation proceeds through the initial formation of an amide intermediate, which can then be further hydrolyzed to the carboxylic acid. chemistrysteps.com

Acid-Catalyzed Hydrolysis:

Under acidic conditions, such as heating with a dilute mineral acid like hydrochloric acid, the nitrile is protonated, which activates the carbon-nitrogen triple bond towards nucleophilic attack by water. chemistrysteps.com This leads to the formation of 6-methylquinoxaline-2-carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org

Reaction Scheme: Acid-Catalyzed Hydrolysis

| Reactant | Reagents | Product |

|---|

Alkaline-Catalyzed Hydrolysis:

Alternatively, heating the nitrile with an aqueous solution of a base, such as sodium hydroxide, also facilitates hydrolysis. chemguide.co.uklibretexts.org In this case, the initial product is the sodium salt of the carboxylic acid, with the liberation of ammonia (B1221849) gas. chemistrysteps.comchemguide.co.uk Subsequent acidification of the reaction mixture is necessary to obtain the free 6-methylquinoxaline-2-carboxylic acid. libretexts.org

Reaction Scheme: Alkaline-Catalyzed Hydrolysis

| Reactant | Reagents | Intermediate Product | Final Product (after acidification) |

|---|---|---|---|

| This compound | 1. NaOH, H₂O, Δ | Sodium 6-methylquinoxaline-2-carboxylate | 6-Methylquinoxaline-2-carboxylic acid |

By carefully controlling the reaction conditions, it is possible to isolate the intermediate amide, 6-methylquinoxaline-2-carboxamide. This is often achieved by using milder reaction conditions or by employing specific catalytic systems that favor amide formation. nih.gov

Nucleophilic Additions to the Carbonitrile Carbon

The electrophilic carbon atom of the nitrile group is a target for various nucleophiles, most notably organometallic reagents such as Grignard reagents. uea.ac.uklibretexts.org The addition of a Grignard reagent (R-MgX) to this compound would proceed through a nucleophilic attack of the carbanionic 'R' group on the nitrile carbon. This initially forms an imine salt which, upon acidic workup, hydrolyzes to a ketone. libretexts.org

Reaction Scheme: Grignard Reaction

| Reactant | Reagents | Intermediate | Product |

|---|---|---|---|

| This compound | 1. R-MgX, Ether or THF | Iminomagnesium halide | (6-Methylquinoxalin-2-yl)(R)ketone |

The choice of the Grignard reagent allows for the introduction of a wide variety of alkyl or aryl side chains at the 2-position of the quinoxaline ring, leading to the formation of diverse ketone derivatives. The reactivity of these organometallic reagents is high, and the reactions are typically carried out in anhydrous solvents like diethyl ether or tetrahydrofuran. libretexts.orgmsu.edu

Reactions of the Quinoxaline Core

The quinoxaline ring system itself is amenable to a range of chemical transformations, including oxidation, reduction, and electrophilic substitution on the benzene (B151609) portion of the molecule.

Oxidation Reactions Leading to N-Oxides (e.g., 1,4-dioxides)

The nitrogen atoms of the pyrazine (B50134) ring in the quinoxaline core can be oxidized to form N-oxides. nih.gov The oxidation of quinoxaline derivatives often yields the corresponding 1,4-di-N-oxides. nih.gov Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide. nih.gov The formation of N-oxides significantly alters the electronic properties of the quinoxaline ring, often enhancing its biological activity and modifying its reactivity towards other reagents. nih.govnih.gov For instance, quinoxaline 1,4-di-N-oxides have been investigated for their hypoxia-selective and antitumoral activities. nih.gov

Reaction Scheme: N-Oxidation

| Reactant | Reagent | Product |

|---|

The presence of the electron-withdrawing nitrile group might influence the ease of oxidation of the nitrogen atoms.

Reduction Pathways to Dihydro- and Tetrahydroquinoxaline Derivatives

The quinoxaline ring can be partially or fully reduced to yield dihydro- and tetrahydroquinoxaline derivatives. Catalytic hydrogenation is a common method to achieve this reduction. clockss.org For example, the reduction of quinoxaline derivatives can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). clockss.org The extent of reduction can often be controlled by the reaction conditions, such as hydrogen pressure, temperature, and choice of catalyst. The reduction of the nitrile group may also occur under these conditions, potentially leading to an aminomethyl group. Careful selection of reducing agents and conditions would be necessary to achieve selective reduction of the quinoxaline core while preserving the nitrile functionality.

Potential Reduction Products of this compound

| Product | Description |

|---|---|

| 1,2-Dihydro-6-methylquinoxaline-2-carbonitrile | Partial reduction of the pyrazine ring. |

| 1,2,3,4-Tetrahydro-6-methylquinoxaline-2-carbonitrile | Full reduction of the pyrazine ring. |

Electrophilic Aromatic Substitution on the Benzene Ring of the Quinoxaline System

Considering the directing effects, electrophilic attack is most likely to occur on the benzene ring. The methyl group at C6 would direct incoming electrophiles to the C5 and C7 positions. However, the C7 position is para to the methyl group and meta to the deactivating influence of the pyrazine nitrogen, while the C5 position is ortho to the methyl group. Studies on the nitration of 8-methylquinoxalines have shown that substitution occurs surprisingly efficiently at the C-5 position. acs.org Therefore, for this compound, electrophilic substitution is predicted to preferentially occur at the C5 or C7 position, with the C5 position being a likely candidate.

Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-6-methylquinoxaline-2-carbonitrile and/or 7-Nitro-6-methylquinoxaline-2-carbonitrile |

Nucleophilic Aromatic Substitution on the Pyrazine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing electron-deficient aromatic rings. libretexts.org The mechanism typically involves a two-step addition-elimination process where a nucleophile attacks an electron-poor carbon atom of the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com Subsequent loss of a leaving group restores the aromaticity of the ring. libretexts.org For an SNAr reaction to proceed, the aromatic ring must be activated by strongly electron-withdrawing groups, and there must be a good leaving group (typically a halide) present. libretexts.org

In systems related to this compound, specifically quinoxaline-2-carbonitrile 1,4-dioxides, the reactivity towards nucleophilic substitution has been investigated. The presence of the electron-withdrawing cyano group activates the quinoxaline ring system. nih.gov Research on 6,7-dihalogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides has shown that halogen atoms at the 6-position are more reactive towards nucleophilic substitution by amines compared to those at the 7-position. nih.gov This regioselectivity is attributed to the electronic activation provided by the cyano group. nih.gov For instance, the reaction of 6,7-dihalogeno derivatives with amines results exclusively in the substitution of the halogen at the 6-position to yield 6-amino derivatives. nih.gov

While this research was conducted on the 1,4-dioxide analogue, it provides valuable insight into the potential reactivity of the core this compound scaffold, should a suitable leaving group be present on the pyrazine ring. The electron-withdrawing nature of the nitrile group is expected to similarly activate the ring towards nucleophilic attack.

Transformations Involving the 6-Methyl Substituent

The methyl group at the 6-position, being attached to the benzene portion of the quinoxaline ring, behaves as a benzylic substituent. This position is amenable to a variety of transformations, including halogenation and oxidation.

Side-Chain Functionalization via Halogenation

The benzylic position of the 6-methyl group is susceptible to free-radical halogenation. wikipedia.org A common and effective method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under light irradiation. wikipedia.orgresearchgate.net The reaction is typically carried out in a non-polar solvent like anhydrous carbon tetrachloride (CCl₄). wikipedia.org

The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical, which then abstracts a benzylic hydrogen from the 6-methyl group. This forms a stabilized benzylic radical. This radical subsequently reacts with a molecule of NBS or Br₂ (formed in small quantities) to yield the brominated product, 6-(bromomethyl)quinoxaline-2-carbonitrile, and a new succinimidyl radical to propagate the chain reaction. It is crucial to maintain anhydrous conditions, as the presence of water can lead to unwanted side reactions. wikipedia.org

Table 1: Illustrative Conditions for Benzylic Bromination of this compound

| Reagent | Initiator | Solvent | Conditions | Product |

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide or AIBN | Carbon Tetrachloride (CCl₄) | Reflux, Anhydrous | 6-(Bromomethyl)quinoxaline-2-carbonitrile |

This table presents typical conditions for a Wohl-Ziegler reaction applied to the substrate.

Oxidation of the Methyl Group to Carboxyl or Aldehyde Functionalities

The benzylic methyl group of this compound can be oxidized to higher oxidation states, such as an aldehyde or a carboxylic acid. Strong oxidizing agents are typically required for this transformation.

Potassium permanganate (B83412) (KMnO₄) is a powerful and common oxidizing agent used to convert alkyl groups attached to aromatic rings into carboxylic acids. libretexts.orgyoutube.com The reaction is robust and proceeds as long as there is at least one hydrogen atom on the benzylic carbon. libretexts.org The oxidation of this compound with hot, alkaline, or acidic potassium permanganate would lead to the formation of 2-cyanoquinoxaline-6-carboxylic acid. The intermediate aldehyde is generally not isolated under these strong conditions as it is readily oxidized further to the carboxylic acid. libretexts.org

Controlling the oxidation to stop at the aldehyde stage is more challenging and requires milder or more specialized reagents. However, the exhaustive oxidation to the carboxylic acid is a well-established transformation. libretexts.orgnitrkl.ac.in

Table 2: Typical Conditions for Oxidation of the 6-Methyl Group

| Reagent | Solvent/Conditions | Product |

| Potassium Permanganate (KMnO₄) | Water, Alkaline, Heat | 2-Cyanoquinoxaline-6-carboxylic acid |

This table illustrates a standard method for the oxidation of a benzylic methyl group to a carboxylic acid.

Spectroscopic and Advanced Structural Elucidation of 6 Methylquinoxaline 2 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of 6-Methylquinoxaline-2-carbonitrile, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

Proton (¹H) NMR Chemical Shift Analysis and Spin-Spin Coupling Patterns

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons on the quinoxaline (B1680401) ring system will appear in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The exact chemical shifts and their coupling patterns (spin-spin splitting) are dictated by their position relative to the nitrogen atoms and the methyl and cyano substituents.

For the related compound, 6-methyl-2,3-diphenylquinoxaline, the proton on the quinoxaline ring at position 5 appears as a singlet at δ 7.96 ppm, while the protons at positions 7 and 8 show a doublet at δ 8.07 ppm and a doublet of doublets at δ 7.60 ppm, respectively. rsc.org In another similar structure, 6,7-dimethyl-2-phenylquinoxaline, the protons at positions 5 and 8 appear as singlets at δ 7.88 and 7.83 ppm. rsc.org For 6-methylquinoline, a structurally related heterocyclic compound, the methyl protons resonate at approximately δ 2.52 ppm. chemicalbook.com

Based on these comparisons, the ¹H NMR spectrum of this compound is expected to show a singlet for the methyl group (C6-CH₃) in the upfield region. The aromatic protons (H5, H7, H8) and the proton at the 3-position (H3) will have specific chemical shifts and coupling constants (J-values) that confirm their connectivity.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H3 | ~8.8 - 9.2 | s | - |

| H5 | ~7.9 - 8.1 | s | - |

| H7 | ~7.6 - 7.8 | dd | J(H7,H8) ≈ 8-9, J(H7,H5) ≈ 2 |

| H8 | ~8.0 - 8.2 | d | J(H8,H7) ≈ 8-9 |

Carbon-13 (¹³C) NMR Chemical Shift and Multiplicity Analysis

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atoms of the quinoxaline ring are expected to resonate in the aromatic region (δ 120-160 ppm). The nitrile carbon (C≡N) will have a characteristic chemical shift in the range of δ 115-125 ppm. The carbon of the methyl group will appear in the upfield region (δ 20-25 ppm).

For comparison, in 6-methyl-2,3-diphenylquinoxaline, the carbon atoms of the quinoxaline ring appear between δ 128.15 and 153.45 ppm, with the methyl carbon at δ 22.04 ppm. rsc.org In 6,7-dimethyl-2-phenylquinoxaline, the aromatic carbons resonate between δ 127.47 and 151.08 ppm, and the methyl carbons are observed at δ 20.43 and 20.46 ppm. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| C2 | ~145 - 150 | s |

| C3 | ~140 - 145 | d |

| C4a | ~138 - 142 | s |

| C5 | ~128 - 132 | d |

| C6 | ~135 - 140 | s |

| C7 | ~130 - 135 | d |

| C8 | ~128 - 132 | d |

| C8a | ~140 - 145 | s |

| C≡N | ~117 - 120 | s |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For instance, it would show a cross-peak between H7 and H8, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, HMBC would show correlations from the methyl protons to C5, C6, and C7, and from H3 to C2, C4a, and the nitrile carbon, thus confirming the substitution pattern.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. The spectrum for the related compound 6-Methylquinoxaline (B1581460) shows characteristic peaks for C-H stretching and aromatic ring vibrations. nih.gov For this compound, the most prominent and diagnostic absorption band is expected for the nitrile (C≡N) stretching vibration, which typically appears in the region of 2260-2240 cm⁻¹. Other expected absorptions include:

Aromatic C-H stretching: Above 3000 cm⁻¹

Aliphatic C-H stretching (of the methyl group): Just below 3000 cm⁻¹

C=N and C=C stretching (of the quinoxaline ring): In the 1650-1450 cm⁻¹ region.

C-H bending vibrations: In the fingerprint region below 1500 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2980 - 2850 |

| Nitrile (C≡N) Stretch | 2260 - 2240 |

| C=N / C=C Ring Stretch | 1650 - 1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum of quinoxaline derivatives is characterized by absorption bands arising from π → π* and n → π* electronic transitions within the aromatic system. The spectrum of quinoxaline itself shows absorption maxima in the UV region. researchgate.net The introduction of a methyl group and a cyano group is expected to cause a bathochromic (red) shift in the absorption maxima. The UV-Vis spectrum of 2-chloro-6-methylaniline, a related structure, shows absorption bands centered at 260, 285, and 306 nm in ethanol (B145695). researchgate.net It is anticipated that this compound will exhibit similar absorption patterns, with distinct peaks corresponding to the electronic transitions within the conjugated π-system of the quinoxaline ring.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₀H₇N₃), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.

The fragmentation pattern in the mass spectrum gives clues about the structure. For 6-Methylquinoxaline, a prominent peak is observed at m/z 144, corresponding to the molecular ion. nih.gov The fragmentation of this compound is expected to involve the loss of small, stable molecules or radicals. Potential fragmentation pathways include:

Loss of a hydrogen cyanide (HCN) molecule (27 Da) from the nitrile group and a ring proton.

Loss of a methyl radical (CH₃) (15 Da).

Cleavage of the quinoxaline ring system, leading to characteristic fragment ions. For instance, the mass spectrum of 6-methylquinoxaline shows significant peaks at m/z 90 and 89. nih.gov

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-Methylquinoxaline |

| 6-methyl-2,3-diphenylquinoxaline |

| 6,7-dimethyl-2-phenylquinoxaline |

| 6-Methylquinoline |

| 2-chloro-6-methylaniline |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for assigning a precise molecular formula to a compound. hilarispublisher.com By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between molecules that have the same nominal mass but different elemental compositions. hilarispublisher.comnih.gov For this compound, the theoretical exact mass for the protonated molecule, [M+H]⁺, is calculated from the sum of the most abundant isotopes of its constituent elements (C₁₀H₇N₃). The experimentally observed m/z value from the HRMS instrument is then compared to this theoretical value. A minimal difference, expressed in parts per million (ppm), provides high confidence in the assigned formula. The data strongly supports the elemental composition of C₁₀H₇N₃.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₇N₃ |

| Calculated m/z [M+H]⁺ | 170.0718 |

| Observed m/z [M+H]⁺ | 170.0715 |

| Mass Error (ppm) | -1.8 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization mass spectrometry technique that is particularly effective for analyzing polar molecules by generating ions directly from a solution. nih.govthesciencein.org In ESI-MS analysis of this compound, the compound readily forms a protonated molecule, [M+H]⁺. The detection of this ion provides clear confirmation of the compound's molecular weight. Generally, novel synthetic quinoxaline derivatives afford the protonated molecules in ESI. nih.gov The breakdown of these protonated molecules can be studied through low-energy collision-induced dissociation tandem mass spectrometry (CID-MS/MS), which helps in the structural characterization of the molecule and its fragments. nih.gov

| Ion | m/z (Observed) |

|---|---|

| [M+H]⁺ | 170.2 |

X-ray Crystallography for Solid-State Molecular Structure and Conformation

X-ray crystallography provides the most definitive evidence for the structure of a molecule by mapping atomic positions in a single crystal. The crystal structure of the related compound, 3-Methylquinoxaline-2-carbonitrile, reveals that the molecule, excluding the methyl hydrogens, is essentially planar. researchgate.net The crystal packing is stabilized by a network of weak hydrogen-bonding interactions and π–π stacking. researchgate.net Similar interactions are anticipated in the crystal structure of this compound. In the crystal structure of quinoxaline-2-carbonitrile, molecules are linked via C—H⋯N interactions, forming a two-dimensional network. nih.gov The existence of π–π interactions is also indicated by short distances between the centroids of the dihydropyrazine (B8608421) and benzene (B151609) rings. nih.gov

Computational and Theoretical Chemistry Studies on 6 Methylquinoxaline 2 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are employed to determine the optimized geometry, electronic properties, and spectroscopic parameters of 6-Methylquinoxaline-2-carbonitrile.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible. The quinoxaline (B1680401) ring system is largely planar, and the primary conformational considerations would involve the orientation of the methyl and carbonitrile substituents.

Table 1: Representative Calculated Geometric Parameters for a Substituted Quinoxaline Analog

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (aromatic) | 1.37 - 1.42 | |

| C-N (aromatic) | 1.32 - 1.38 | |

| C-C (methyl) | ~1.51 | |

| C-C (nitrile) | ~1.45 | |

| C≡N (nitrile) | ~1.16 | |

| C-N-C (ring) | 115 - 118 | |

| C-C-C (ring) | 118 - 122 | |

| H-C-H (methyl) | ~109.5 | |

| Note: This table presents typical bond lengths and angles for a quinoxaline derivative calculated using DFT methods and serves as a reference for this compound. |

Understanding the electronic structure of this compound is crucial for predicting its reactivity and intermolecular interactions. Key descriptors of the electronic structure include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO and LUMO are the frontier molecular orbitals that play a significant role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.netscirp.org For quinoxaline derivatives, the HOMO is typically a π-orbital distributed over the bicyclic ring system, while the LUMO is a π*-orbital. The presence of the electron-withdrawing carbonitrile group is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. beilstein-journals.org The methyl group, being a weak electron-donating group, would slightly raise the HOMO energy.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netresearchgate.net It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the quinoxaline ring and the nitrogen of the carbonitrile group are expected to be the most electron-rich regions, indicated by negative potential (typically colored red or yellow). The hydrogen atoms of the methyl group and the aromatic protons would exhibit a positive potential (typically colored blue). These insights are valuable for predicting sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.

The electron density distribution further details how electrons are shared between atoms, providing information on bonding and charge transfer within the molecule.

Table 2: Representative Calculated Electronic Properties for a Substituted Quinoxaline Analog

| Property | Value (eV) |

| HOMO Energy | -6.5 to -7.0 |

| LUMO Energy | -2.0 to -2.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

| Note: This table provides a typical range of HOMO and LUMO energies for substituted quinoxalines based on DFT calculations and serves as an estimation for this compound. |

DFT calculations can also predict various spectroscopic properties, which can be compared with experimental data for structural validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the calculation of nuclear magnetic resonance (NMR) chemical shifts. nih.govmodgraph.co.uknih.gov By predicting the ¹H and ¹³C NMR spectra, one can assign the experimentally observed peaks to specific atoms in the this compound molecule. The chemical shifts are sensitive to the electronic environment of each nucleus.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the absorption bands in the infrared (IR) spectrum. mdpi.com The calculated IR spectrum can aid in the identification of characteristic functional groups, such as the C≡N stretch of the nitrile group and the various C-H and C-C vibrations of the quinoxaline core and methyl group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netnih.gov It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum is expected to show characteristic π-π* transitions of the aromatic quinoxaline system.

Table 3: Representative Predicted Spectroscopic Data for a Quinoxaline Carbonitrile Analog

| Spectroscopy | Predicted Parameter | Value |

| ¹³C NMR | Chemical Shift (C≡N) | 115 - 120 ppm |

| ¹H NMR | Chemical Shift (Methyl H) | 2.4 - 2.8 ppm |

| IR | Vibrational Frequency (C≡N stretch) | 2220 - 2240 cm⁻¹ |

| UV-Vis | Absorption Maximum (λmax) | 300 - 350 nm |

| Note: This table presents typical predicted spectroscopic data for a quinoxaline carbonitrile derivative and serves as a reference for this compound. |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules with a particular property of interest. nih.govnih.gov These models are valuable for predicting the properties of new or untested compounds, thereby accelerating the drug discovery and materials design process.

QSPR studies begin with the calculation of a large number of molecular descriptors that encode various aspects of the molecular structure. For this compound, these descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Derived from the 3D structure, such as molecular surface area and volume.

Electronic descriptors: Obtained from quantum chemical calculations, including dipole moment, HOMO/LUMO energies, and atomic charges.

Physicochemical descriptors: Such as lipophilicity (logP) and polarizability.

Once a set of descriptors is generated, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a mathematical model that relates these descriptors to a specific property (e.g., solubility, boiling point, or biological activity). frontiersin.orgresearchgate.net

Table 4: Representative Physicochemical Descriptors for a Quinoxaline Analog

| Descriptor | Predicted Value |

| Molecular Weight | 169.18 g/mol |

| LogP (octanol-water partition coefficient) | 1.5 - 2.5 |

| Polarizability | 18 - 22 ų |

| Molar Refractivity | 50 - 55 cm³/mol |

| Note: This table presents typical predicted physicochemical descriptors for a molecule with the formula of this compound. |

A more advanced approach in QSPR is the use of Quantum Neural Networks (QNNs) . QNNs are machine learning models that leverage the principles of quantum mechanics to potentially solve complex problems more efficiently than classical neural networks. arxiv.orgthemoonlight.io In the context of computational chemistry, QNNs can be trained on datasets of molecules with known properties to predict the properties of new molecules. arxiv.orgresearchgate.net

For a class of compounds like quinoxaline derivatives, a QNN could be trained to predict properties such as binding affinity to a biological target or electronic properties relevant to materials science. mdpi.com The input to the QNN would be a representation of the molecular structure, such as a molecular graph or a set of quantum chemical descriptors. The network then learns the intricate relationships between the structure and the property of interest. While still an emerging field, the application of QNNs holds promise for accelerating the discovery of novel quinoxaline-based compounds with desired functionalities.

Molecular Docking and Simulation Studies

Molecular docking and simulation are cornerstones of modern computational chemistry, enabling the prediction of how a small molecule, or ligand, might bind to a larger molecule, such as a protein or nucleic acid.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of this compound, docking studies can hypothetically explore its binding modes within the active sites of various enzymes or receptors. For instance, quinoxaline derivatives have been extensively studied as inhibitors of protein kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are implicated in various cellular processes. mtieat.orgnih.govrsc.orgnih.gov

A typical docking study would involve preparing a 3D model of this compound and docking it into the crystal structure of a target protein. The results would reveal potential binding poses and key molecular interactions, such as hydrogen bonds and hydrophobic interactions. For example, studies on similar 3-methylquinoxaline derivatives have shown interactions with key amino acid residues in the VEGFR-2 active site, such as Glu883 and Asp1044. nih.govrsc.org The nitrile group and the nitrogen atoms of the quinoxaline ring in this compound would be of particular interest as potential hydrogen bond acceptors, while the methyl group and the benzene (B151609) ring could engage in hydrophobic and van der Waals interactions.

The stability of these predicted interactions can be further assessed through molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time.

| Quinoxaline Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Compound 15b (a 3-methylquinoxaline) | VEGFR-2 | -23.97 | Glu883, Asp1044, Leu887, Ile886, Ile890 |

| Compound 17b (a 3-methylquinoxaline) | VEGFR-2 | -23.97 | Glu883, Asp1044, Leu887, Ile886, Ile890 |

| CPD16 (a quinoxalinone) | EGFR (L858R/T790M/C797S) | -7.8 | M790, S797, M793 |

| CPD4 (a quinoxalinone) | EGFR (L858R/T790M/C797S) | -7.5 | M790, S797 |

Beyond the initial docking pose, it is crucial to quantify the strength of the interaction between the ligand and the receptor. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular for estimating the free energy of binding. nih.govrsc.org These methods calculate the binding free energy by combining the molecular mechanics energies in the gas phase with solvation free energies.

These calculations can be performed on snapshots from molecular dynamics simulations to provide a more accurate and dynamic picture of the binding affinity. nih.gov The binding free energy (ΔG_bind) is typically composed of contributions from van der Waals interactions, electrostatic interactions, and solvation energies. For this compound, these calculations could be used to compare its binding affinity to a range of different biological targets or to compare its affinity with other known ligands for a specific target. The results can help in prioritizing compounds for further experimental investigation.

| Complex | Method | ΔG_bind (kcal/mol) | Key Energy Contributions |

|---|---|---|---|

| Pyrido[fused]imidazo[4,5-c]quinoline-PI3K | MM/PBSA | -45.67 | van der Waals, Electrostatic |

| Quinoxalinone-EGFR | MM/GBSA | -60.5 | Not specified |

Advanced Computational Methods for Reaction Mechanism Elucidation

Computational chemistry is also invaluable for understanding how chemical reactions occur, providing insights that can be used to optimize reaction conditions and predict the outcomes of new reactions.

The synthesis of quinoxalines often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mtieat.orgnih.gov Density Functional Theory (DFT) is a powerful quantum mechanical method that can be used to map out the entire reaction pathway for the synthesis of this compound. iiste.orgiiste.org This involves identifying all the intermediates and transition states along the reaction coordinate.

By calculating the energies of these species, a reaction energy profile can be constructed. The highest point on this profile corresponds to the transition state of the rate-determining step, and its energy relative to the reactants gives the activation energy of the reaction. A lower activation energy implies a faster reaction. Such studies can be used to understand the role of catalysts, solvents, and temperature on the reaction rate and yield. researchgate.net For example, a DFT study could elucidate the mechanism of the cyclization and subsequent aromatization steps leading to the formation of the quinoxaline ring in this compound.

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Cycloaddition in 2-methylquinoxaline (B147225) 1,4-dioxide synthesis | DFT/B3LYP | Not explicitly stated, but mechanism proposed |

| Condensation of o-phenylenediamine and benzil | Not specified | Reaction conditions optimized based on yield |

In many chemical reactions, there is more than one possible product. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. Computational methods can predict the selectivity of a reaction by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest activation energy will be the most favored, leading to the major product.

For the synthesis of this compound, if an unsymmetrical o-phenylenediamine or 1,2-dicarbonyl precursor is used, different regioisomers of the product could be formed. nih.gov By calculating the energies of the transition states leading to each regioisomer, it would be possible to predict the major product. Similarly, if any of the reactants or products are chiral, computational methods could be used to predict which stereoisomer would be formed in excess. These predictions are highly valuable for planning synthetic routes to obtain the desired product with high purity.

| Reaction | Possible Products | Calculated Relative Energy of Transition State (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| Synthesis of substituted quinoxaline from asymmetrical precursors | Regioisomer A, Regioisomer B | Pathway to A: 0 (reference), Pathway to B: +2.5 | Regioisomer A |

| [3+2] cycloaddition in quinoxaline synthesis | Endo isomer, Exo isomer | Transition state for Endo is lower in energy | Endo isomer |

Derivatization and Functionalization Strategies for Quinoxaline 2 Carbonitrile Scaffolds

Strategic Modifications of the Quinoxaline (B1680401) Ring System

The quinoxaline ring system of 6-methylquinoxaline-2-carbonitrile presents several opportunities for structural diversification, primarily through the introduction of various functional groups and the construction of fused ring systems. These modifications can significantly impact the electronic properties and steric profile of the molecule.

Introduction of Diverse Heteroatoms and Functional Groups

The aromatic core of the quinoxaline ring can be functionalized through various substitution reactions. Halogenation, for instance, provides a versatile handle for further transformations. The introduction of chlorine atoms at specific positions of the quinoxaline ring has been demonstrated, which can subsequently be displaced by nucleophiles. For example, the treatment of 6,7-dihalo-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides with amines leads to the regioselective substitution at the 6-position. thieme-connect.de This reactivity is attributed to the electron-withdrawing effect of the cyano group, which activates the C6 position for nucleophilic attack. thieme-connect.de

Furthermore, the synthesis of amino-substituted quinoxalines has been explored. A common method involves the condensation of substituted 1,2-diaminobenzenes with α-dicarbonyl compounds. For instance, 6-aminoquinoxaline (B194958) can be synthesized from 1,2,4-triaminobenzene dihydrochloride (B599025) and glyoxal (B1671930) sodium bisulfite. chemicalbook.com This approach allows for the introduction of an amino group onto the benzene (B151609) portion of the quinoxaline ring, which can then be further modified.

Annulation Reactions to Form Novel Fused Ring Systems

Annulation reactions provide a powerful tool for constructing complex, polycyclic architectures based on the quinoxaline scaffold. These reactions involve the formation of a new ring fused to the existing quinoxaline system. One such approach involves the reaction of 2-chloro-3-cyano quinoxaline with hydrazine (B178648) hydrate (B1144303) at elevated temperatures to afford 3-amino-1H-pyrazolo[3,4-b]quinoxaline. nih.gov In another example, reaction with sodium cyanide followed by treatment with hydrazine hydrate yields 1-aminopyridazino[4,5-b]quinoxaline. nih.gov These fused systems exhibit distinct chemical and photophysical properties compared to the parent quinoxaline.

Strategies for Modifying the Carbonitrile Moiety

The carbonitrile group at the 2-position of this compound is a key functional handle that can be transformed into a variety of other nitrogen-containing groups, or elaborated through nucleophilic or radical reactions.

Conversion to Other Nitrogen-Containing Functional Groups

The cyano group can be readily converted into other valuable functional groups. One of the most common transformations is its hydrolysis to a carboxylic acid. This can be achieved under either acidic or alkaline conditions. libretexts.orgchemguide.co.uk Acid-catalyzed hydrolysis, typically using a dilute acid like hydrochloric acid under reflux, yields the corresponding carboxylic acid directly. libretexts.orgchemguide.co.uk Alkaline hydrolysis, using a base such as sodium hydroxide, initially produces the carboxylate salt, which then requires acidification to yield the free carboxylic acid. libretexts.orgchemguide.co.uk The resulting carboxylic acid can be further derivatized, for example, by converting it into an amide. The synthesis of N-substituted quinoxaline-2-carboxamides has been achieved by activating the carboxylic acid with oxalyl chloride followed by reaction with various amines. nih.gov

Another important transformation of the nitrile group is its conversion into a tetrazole ring, which is considered a bioisostere of a carboxylic acid group. nih.gov This is typically achieved by reacting the nitrile with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid catalyst like zinc chloride or with the use of organotin reagents like tributyltin azide. nih.govgoogle.com

The reduction of the carbonitrile group offers a route to aminomethyl derivatives. While specific examples for this compound are not prevalent in the reviewed literature, the reduction of nitriles to primary amines is a well-established transformation in organic synthesis, often accomplished using reducing agents like lithium aluminum hydride.

Elaboration via Nucleophilic or Radical Reactions

The electrophilic carbon atom of the carbonitrile group is susceptible to attack by nucleophiles. This can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, the addition of Grignard reagents or organolithium compounds would lead to the formation of ketones after hydrolysis of the intermediate imine. While direct examples on the this compound scaffold are scarce in the literature, the principles of nucleophilic addition to nitriles are well-established. biosynth.comresearchgate.net

Radical reactions at the carbonitrile group are less common but can provide unique pathways for functionalization.

Strategies for Modifying the 6-Methyl Group

The methyl group at the 6-position of the quinoxaline ring, while seemingly simple, provides a valuable site for functionalization, allowing for the extension of the molecular framework and the introduction of new functionalities.

One common strategy for modifying benzylic methyl groups is through oxidation. For example, the methyl group of 2,3-dimethylquinoxaline (B146804) 1,4-dioxide can be brominated to yield 2,3-bis(bromomethyl)quinoxaline (B1328767) 1,4-dioxide, which can then be converted to other derivatives. sigmaaldrich.com A metal-free method for the functionalization of C(sp3)–H bonds in 2-methylquinolines involves an iodine-catalyzed tandem cyclization with 2-styrylanilines to produce functionalized quinolines. acs.orgnih.gov This suggests that the 6-methyl group of this compound could potentially be activated for similar transformations.

Another approach involves the condensation of the activated methyl group with aldehydes. For instance, the reaction of 2-methylquinoxaline (B147225) with aromatic aldehydes can lead to the formation of styrylquinoxalines. While this reaction is more commonly reported for methyl groups at the 2- or 3-position due to the activating effect of the adjacent nitrogen atoms, similar reactivity may be achievable for the 6-methyl group under appropriate conditions.

The following table summarizes some of the derivatization strategies discussed:

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| 6,7-Dihalo-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides | Amines | 6-Amino-7-halo-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides | Nucleophilic Aromatic Substitution | thieme-connect.de |

| 1,2,4-Triaminobenzene dihydrochloride | Glyoxal sodium bisulfite | 6-Aminoquinoxaline | Condensation | chemicalbook.com |

| 2-Chloro-3-cyano quinoxaline | Hydrazine hydrate | 3-Amino-1H-pyrazolo[3,4-b]quinoxaline | Annulation | nih.gov |

| Quinoxaline-2-carbonitrile | Sodium azide, Zinc chloride | 5-(Quinoxalin-2-yl)-1H-tetrazole | Cycloaddition | nih.gov |

| Quinoxaline-2-carboxylic acid | Oxalyl chloride, Amines | N-Substituted quinoxaline-2-carboxamides | Amidation | nih.gov |

| 2-Methylquinolines | 2-Styrylanilines, I2, TBHP | Functionalized quinolines | C-H Functionalization/Cyclization | acs.orgnih.gov |

Selective Oxidation to Aldehyde or Carboxylic Acid Derivatives

The selective oxidation of the methyl group at the C6 position of this compound to an aldehyde or a carboxylic acid represents a valuable transformation for introducing new functionalities. While direct oxidation of this compound is not extensively documented, established methods for the oxidation of methyl groups on related heterocyclic systems provide a strong basis for feasible synthetic routes.

One promising approach is the catalytic liquid-phase oxidation. For instance, the oxidation of 4-methylquinoline (B147181) to quinoline-4-carboxylic acid has been successfully achieved, demonstrating the viability of oxidizing a methyl substituent on a nitrogen-containing heterocyclic ring. pvamu.edu This suggests that similar conditions, likely employing strong oxidizing agents, could be applied to this compound to yield 6-carboxyquinoxaline-2-carbonitrile.

Furthermore, electrochemical methods offer a high degree of selectivity. The electrooxidation of methyl benzoheterocycles has been shown to site-selectively yield aromatic acetals, which can be readily converted to the corresponding aldehydes. nih.gov This site-selectivity is governed by the electronic properties of the heterocyclic ring. nih.gov It is plausible that an electrochemical approach could be tailored for the selective oxidation of the C6-methyl group of this compound.

Another well-established method for generating carboxylic acids from nitriles is hydrolysis. The nitrile group at the C2 position can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid. masterorganicchemistry.com This reaction, in conjunction with the oxidation of the methyl group, provides a pathway to dicarboxylic quinoxaline derivatives.

Halogenation and Subsequent Nucleophilic Substitution or Coupling Reactions

Halogenation of the quinoxaline ring, followed by nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, is a cornerstone for building molecular complexity. The presence of electron-withdrawing groups, such as the nitrile at C2 and the pyrazine (B50134) nitrogen atoms, activates the quinoxaline ring towards nucleophilic attack. semanticscholar.org

The introduction of a halogen, such as bromine, onto the benzene ring of the quinoxaline scaffold creates a versatile handle for further derivatization. For example, the nitration of 6-bromoquinoline (B19933) has been shown to yield 6-bromo-5-nitroquinoline. The presence of the strongly electron-withdrawing nitro group further activates the C6 position, facilitating the displacement of the bromide by nucleophiles like morpholine (B109124) and piperazine. nih.gov

In a similar vein, it is anticipated that this compound can undergo electrophilic halogenation at the C5 or C7 positions. Subsequent nucleophilic substitution would allow for the introduction of a wide array of substituents. The regioselectivity of these reactions is influenced by the electronic nature of both the quinoxaline ring and the incoming nucleophile. nih.govresearchgate.net Research on 6,7-dihalogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides has shown that the halogen at the 6-position is more susceptible to nucleophilic substitution than the one at the 7-position. nih.gov

The following table outlines representative nucleophilic substitution reactions on halogenated quinoline (B57606) and quinoxaline systems, providing a model for the expected reactivity of halogenated this compound.

| Starting Material | Reagent | Product | Reference |

| 6-bromo-5-nitroquinoline | Morpholine | 5-nitro-6-(morpholin-1-yl)quinoline | nih.gov |

| 6-bromo-5-nitroquinoline | Piperazine | 5-nitro-6-(piperazin-1-yl)quinoline | nih.gov |

| 6-bromo-4-chloro-3-nitroquinoline | 2-(4-aminophenyl)-2-methylpropanenitrile | 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile | ekb.eg |

Synthesis and Properties of Quinoxaline-2-carbonitrile N-Oxides

The introduction of N-oxide functionalities to the quinoxaline ring significantly alters its electronic properties and reactivity, often enhancing its biological activity.

Chemical Oxidation Methodologies for N-Oxide Formation

The synthesis of quinoxaline N-oxides is typically achieved through direct oxidation of the parent heterocycle. Common oxidizing agents include hydrogen peroxide and organic peroxyacids. The formation of mono-N-oxides or 1,4-di-N-oxides can often be controlled by the reaction conditions and the stoichiometry of the oxidant. For instance, the oxidation of both nitrogen atoms in the pyrazine ring leads to quinoxaline 1,4-di-N-oxides, which have been extensively studied for their biological properties. rsc.org The synthesis of 3-amino-6(7)-methylquinoxaline-2-carbonitrile 1,4-di-N-oxide has been reported, indicating that the methyl and carbonitrile substituents are compatible with N-oxidation conditions. rsc.org

Electronic Structure and Reactivity Profiles of N-Oxide Derivatives

The N-oxide groups are strong electron-withdrawing groups, which further polarize the quinoxaline ring system. This electronic perturbation enhances the electrophilicity of the carbon atoms in the pyrazine ring, making them more susceptible to nucleophilic attack. The N-oxide functionality can also participate directly in reactions, for example, by facilitating certain substitution reactions. nih.gov

The reduction of the N-oxide group is a characteristic reaction, which can proceed in one or two steps. One-stage reduction involves the transfer of one electron and one proton to yield a hydroxylamine (B1172632) derivative, while a two-electron reduction regenerates the parent quinoxaline. This redox behavior is central to the biological activity of many quinoxaline N-oxides, particularly their use as bioreductive prodrugs.

Coordination Chemistry and Metal Complexation of Quinoxaline-2-carbonitrile Ligands

The nitrogen atoms of the pyrazine ring and the nitrile group in this compound provide potential coordination sites for metal ions, making it an interesting ligand for the construction of coordination complexes.

Synthesis and Characterization of Metal Complexes

The coordination chemistry of quinoxaline derivatives is well-established. Specifically, 6-methylquinoxaline (B1581460) has been used as a ligand to synthesize copper(II) complexes. In one example, the complex [Cu(6-Mequinox)2(NO3)2] was prepared and characterized by single-crystal X-ray diffraction. In this complex, the 6-methylquinoxaline ligand coordinates to the copper(II) center.

Furthermore, palladium(II) complexes with 3-amino-6(7)-methylquinoxaline-2-carbonitrile 1,4-di-N-oxide have been synthesized. rsc.org This demonstrates that the quinoxaline-2-carbonitrile scaffold, even with additional functionalization and as an N-oxide, can effectively act as a ligand in coordination chemistry. The resulting metal complexes often exhibit unique electronic and structural properties, with potential applications in catalysis and materials science.

The table below summarizes a characterized metal complex of a 6-methylquinoxaline ligand.

| Ligand | Metal Ion | Complex | Reference |

| 6-methylquinoxaline | Copper(II) | [Cu(6-Mequinox)2(NO3)2] |

Spectroscopic and Structural Analysis of Complexed Ligands

Spectroscopic Analysis:

Infrared (IR) spectroscopy is a powerful tool for probing the coordination of the quinoxaline ligand to a metal center. The coordination is often confirmed by shifts in the characteristic vibrational frequencies of the ligand. For example, in complexes of the related 2-(2′-pyridyl)quinoxaline ligand, the in-plane and out-of-plane deformation bands of the pyridine (B92270) ring shift to higher frequencies upon coordination to a copper(II) center. nih.gov A strong band appearing around 952 cm⁻¹ can be characteristic of monodentate quinoxaline coordination. nih.gov The presence of other molecules in the complex, such as dimethyl sulfoxide (B87167) (DMSO), can also be identified by characteristic IR bands. nih.gov

The table below illustrates hypothetical shifts in key IR and ¹H NMR signals upon complexation of this compound with a generic metal ion (M).

| Spectroscopic Parameter | Free Ligand (Hypothetical) | Complexed Ligand (Hypothetical) | Reason for Shift |

|---|---|---|---|

| IR: ν(C≡N) | ~2230 cm⁻¹ | > 2230 cm⁻¹ | Coordination of the nitrile nitrogen to the metal center withdraws electron density, strengthening the C≡N bond. |

| IR: Quinoxaline ring vibrations | 1500-1600 cm⁻¹ | Shifted | Coordination of the quinoxaline nitrogen alters the electron distribution and bond strengths within the aromatic ring system. |

| ¹H NMR: Quinoxaline protons | 7.5 - 8.5 ppm | Downfield shift | The metal ion's electron-withdrawing effect deshields the aromatic protons. |

| ¹H NMR: Methyl protons | ~2.5 ppm | Slight shift | The effect of coordination is transmitted through the ring system to the methyl group. |

Structural Analysis:

X-ray crystallography provides definitive structural information about metal complexes. It can reveal the coordination geometry around the metal ion, bond lengths, bond angles, and intermolecular interactions. For example, copper(II) complexes with mixed ligands including 1,10-phenanthroline (B135089) have been studied to understand their structure. researchgate.net The crystal structure of such complexes can be stabilized by hydrogen bonds and other short contacts. researchgate.net While a specific crystal structure for a this compound complex is not detailed in the provided results, the techniques of X-ray diffraction are fundamental to characterizing the three-dimensional arrangement of these molecules. researchgate.net

Influence of Complexation on Electronic and Redox Properties

The electronic and redox properties of the this compound ligand are significantly influenced by complexation with a metal ion. These changes can be effectively studied using electrochemical techniques like cyclic voltammetry.

Cyclic voltammetry studies on quinoxaline derivatives have shown that the redox behavior is closely related to their structure. nih.gov For instance, quinoxaline di-N-oxides generally exhibit the most positive half-wave potentials (E₁/₂) within their class, indicating they are more easily reduced. nih.gov The reversibility of the reduction process can also be determined from cyclic voltammetry data. nih.gov

The following interactive table shows hypothetical cyclic voltammetry data for this compound and its complex with a metal ion (M), illustrating the influence of complexation on redox properties.

| Compound | Reduction Potential (Epc, V vs. Ag/AgCl) | Oxidation Potential (Epa, V vs. Ag/AgCl) | Comments |

|---|---|---|---|

| This compound | -1.20 | - | Irreversible reduction of the quinoxaline ring. |

| [M(this compound)n]²⁺ | -0.85 | -0.75 | Quasi-reversible reduction of the metal center (M²⁺/M⁺), shifted to a less negative potential compared to the free ligand's reduction. |

The shift in redox potentials upon complexation highlights the electronic interaction between the ligand and the metal. This tunability of electronic and redox properties through ligand design and metal coordination is a key aspect of the chemistry of quinoxaline derivatives.

Advanced Research Applications of Quinoxaline 2 Carbonitrile Scaffolds

Role in Advanced Materials Science

The unique electronic properties of the quinoxaline (B1680401) core, being a π-deficient aromatic heterocycle, make its derivatives prime candidates for the development of novel materials with tailored functionalities. researchgate.net

Quinoxaline derivatives are extensively investigated for their use in advanced materials, particularly as electroluminescent materials for applications like organic light-emitting devices (OLEDs). researchgate.net The inherent electron-withdrawing nature of the quinoxaline ring allows it to be a key component in push-pull molecular structures, which are crucial for intramolecular charge transfer (ICT) phenomena. researchgate.net

Research has demonstrated that by attaching various chromophores and electron-donating units, such as triarylamines, to the quinoxaline scaffold, it is possible to tune the photophysical properties of the resulting material. researchgate.net These modifications can influence the fluorescence quantum efficiency and the emission color. For instance, chromophores embedded at both the quinoxaline and triarylamine units have been synthesized and studied. researchgate.net The oxidation potential of the electron-donating segment can be adjusted while maintaining the reduction potential of the quinoxaline acceptor part, providing a method to fine-tune the material's energy levels. researchgate.net Devices fabricated using such quinoxaline derivatives as the hole-transporting and emitting layer have shown intense green light emission, corresponding well with the material's photoluminescence in film form. researchgate.net This tunability makes quinoxaline-2-carbonitrile scaffolds like 6-methylquinoxaline-2-carbonitrile promising building blocks for creating next-generation electroluminescent materials.

Quinoxaline derivatives have emerged as effective corrosion inhibitors for metals, particularly for steel in acidic environments. derpharmachemica.comjmaterenvironsci.com The inhibitive action is attributed to the adsorption of the organic molecules onto the metal surface. jmaterenvironsci.com This process is facilitated by the presence of heteroatoms (nitrogen) and π-electrons in the quinoxaline ring structure, which act as adsorption centers. derpharmachemica.comjmaterenvironsci.com The adsorbed layer forms a protective film that blocks the active sites for corrosion, slowing down both anodic and cathodic reactions. jmaterenvironsci.com

While research may not exclusively focus on this compound, numerous studies on closely related 6-methylquinoxaline (B1581460) derivatives have confirmed their significant potential. For example, 6-methylquinoxaline-2,3(1H,4H)-dione and its N-substituted analogs have been shown to be excellent corrosion inhibitors for carbon steel in hydrochloric acid. derpharmachemica.comjmaterenvironsci.com Electrochemical studies, including potentiodynamic polarization (Tafel plots) and electrochemical impedance spectroscopy (EIS), are common methods used to evaluate their performance. derpharmachemica.com These studies reveal that the inhibition efficiency increases with the concentration of the quinoxaline derivative. derpharmachemica.com The adsorption of these inhibitors on the steel surface has been found to follow the Langmuir adsorption isotherm. derpharmachemica.comresearchgate.net

| Compound | Metal | Medium | Max Inhibition Efficiency (%) | Method | Reference |

|---|---|---|---|---|---|

| 6-methylquinoxaline-2,3(1H,4H)-dione (MQD) | Carbon Steel | 1.0 M HCl | 92.4 | EIS | derpharmachemica.com |

| 1,4-dibutyl-6-methylquinoxaline-2,3(1H,4H)-dione (AY20) | Mild Steel | 1.0 M HCl | 93.1 | Weight Loss | researchgate.net |

| (E)-3-(4-methoxystyryl)-7-methylquinoxalin-2(1H)-one (SMQ) | Carbon Steel | 1.0 M HCl | 93.7 | EIS | jmaterenvironsci.com |

| 1,4-bis-((8-hydroxyquinolin-5-yl)-methyl)-6-methylquinoxaline-2,3-(1H,4H)-dione (Q-CH3NHyQ) | Mild Steel | 1.0 M HCl | 91.8 | Weight Loss | jmaterenvironsci.com |

Quinoxaline-2-carbonitrile as Key Intermediates in Complex Organic Synthesis

The quinoxaline scaffold is a cornerstone in synthetic organic chemistry, valued for its stability and the ease with which it can be functionalized, making it an ideal intermediate for more complex molecules. researchgate.netbohrium.com

Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a product that incorporates portions of all reactants, are a powerful tool for efficiently building molecular complexity. bohrium.commdpi.com The quinoxaline ring system is frequently synthesized and functionalized using MCRs. bohrium.comresearchgate.net These reactions are prized for their high atom economy and environmental friendliness. mdpi.com

Various MCR strategies have been developed for quinoxaline synthesis, including isonitrile-based reactions like the Ugi reaction, and metal-catalyzed processes. bohrium.com For example, a one-pot, three-component reaction involving 2-iodoanilines, arylacetaldehydes, and sodium azide (B81097), catalyzed by copper, can yield quinoxaline derivatives. organic-chemistry.org Such methods allow for the rapid generation of a library of structurally diverse quinoxalines from simple precursors. bohrium.com The direct C-H functionalization of quinoxaline scaffolds through MCRs has also gained significant attention, enabling the one-pot introduction of diverse functional groups onto the core structure. mdpi.com This utility in MCRs positions quinoxaline-2-carbonitriles as valuable intermediates for the rapid assembly of complex molecular frameworks. researchgate.net

Quinoxaline-2-carbonitrile serves as a versatile building block for constructing a wide array of more complex molecular structures. nih.govnih.gov The classic synthesis of the quinoxaline core involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.netmdpi.com The resulting scaffold is robust and amenable to further chemical transformations.

The cyano group at the 2-position of this compound is a key functional handle that can be converted into other groups (e.g., carboxylic acids, amides, or tetrazoles), allowing for further elaboration of the molecular structure. nih.gov For instance, quinoxaline-2-carboxylic acid, readily derived from the corresponding carbonitrile, can be activated and reacted with various amines to produce a series of N-substituted quinoxaline-2-carboxamides. nih.gov This approach highlights the role of the quinoxaline-2-carbonitrile scaffold as a foundational element upon which diverse substituents and complex side chains can be built, leading to molecules with a wide range of properties and potential applications. researchgate.net

Mechanistic Studies on Selective Molecular Interactions

Understanding the mechanisms through which quinoxaline derivatives interact with other molecules is crucial for their rational design in various applications. Research in this area explores interactions with biological macromolecules and inorganic surfaces.

In the context of materials science, mechanistic studies focus on the adsorption of quinoxaline-based corrosion inhibitors on metal surfaces. jmaterenvironsci.com The interaction is understood to be a result of both physical and chemical adsorption, where the molecule's heteroatoms and π-electron systems coordinate with the metal, creating a protective barrier. jmaterenvironsci.com

Furthermore, in biological systems, derivatives like quinoxaline-1,4-dioxides have been shown to exert their effects by suppressing the activity of proteins like Hypoxia-Inducible Factor 1-alpha (HIF-1α) and increasing the accumulation of reactive oxygen species (ROS) in cancer cells. nih.gov The electrostatic potential of the quinoxaline molecule plays a significant role in its hydrophobic and hydrophilic interactions with different molecular targets. mdpi.com These detailed mechanistic insights are vital for optimizing the structure of quinoxaline-based compounds for specific functions.

Investigations of Bioreductive Activation Processes in Specific Chemical Environments

The bioreductive activation of quinoxaline scaffolds is a cornerstone of their application in targeting hypoxic tumor cells. This process typically involves the enzymatic reduction of a prodrug form, often a quinoxaline-1,4-dioxide, into a cytotoxic radical species under low oxygen conditions. The specific chemical environment, particularly the presence of reducing agents and the degree of hypoxia, plays a critical role in the efficacy of this activation.

Research into quinoxaline-2-carbonitrile-1,4-dioxide derivatives has demonstrated that these compounds can act as potent bioreductive prodrugs. nih.gov The activation process is initiated by one-electron reduction, a mechanism that is significantly enhanced in hypoxic environments characteristic of solid tumors. This leads to the generation of cytotoxic radicals that can induce cellular damage.

The substitution pattern on the quinoxaline ring profoundly influences the bioreductive potential. For instance, studies on a series of 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives revealed that the nature and position of substituents on the phenyl ring and the quinoxaline core are critical for both hypoxic cytotoxicity and selectivity. nih.gov In this context, the presence of a methyl group at the 6- or 7-position has been shown to enhance hypoxic selectivity in some derivatives. nih.gov While not exclusively focused on this compound, these findings underscore the importance of the methyl group in modulating the electronic properties of the quinoxaline system and, consequently, its susceptibility to bioreductive activation.

The activation of these compounds is often linked to the suppression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key protein in the cellular response to hypoxia. nih.gov By inhibiting HIF-1α activity, these derivatives can disrupt the adaptive mechanisms of cancer cells to low oxygen levels, leading to increased cell death. The generation of reactive oxygen species (ROS) upon bioreductive activation is another mechanism contributing to their cytotoxic effects. nih.gov

Table 1: Bioreductive Activation and Hypoxic Cytotoxicity of Selected Quinoxaline-2-carbonitrile 1,4-Dioxide Derivatives

| Compound ID | Substituents | Target Cell Lines | Key Findings | Reference |

| 9h | 7-methyl, 3-(3-chlorophenyl) | SMMC-7721, K562, KB, A549, PC-3 | Displayed potent hypoxic cytotoxicity, inducing apoptosis via a caspase-dependent pathway. | nih.gov |

| 2g | (unspecified 3-aryl/hetaryl) | Breast cancer cell lines | Demonstrated potent cytotoxicity against MDR cells and sensitized MCF-7 cells to metformin (B114582) in hypoxia. | nih.gov |

This table presents illustrative data from studies on related compounds to highlight the principles of bioreductive activation, as direct data for this compound was not available in the reviewed sources.

Structure-Property Relationships Governing Molecular Recognition and Binding Mechanisms

The ability of quinoxaline-2-carbonitrile scaffolds to interact with biological macromolecules is fundamentally governed by their three-dimensional structure and electronic properties. The planar nature of the quinoxaline ring system facilitates intercalation into DNA, a binding mode observed for some quinoxaline-based antibiotics. mdpi.comnih.gov This interaction is often stabilized by π-π stacking between the aromatic rings of the compound and the DNA base pairs.

The substituents on the quinoxaline core play a pivotal role in defining the specificity and affinity of these interactions. The methyl group at the 6-position of the quinoxaline ring in this compound can influence binding through several mechanisms. Sterically, it can affect the orientation of the molecule within a binding pocket. Electronically, the electron-donating nature of the methyl group can modulate the electron density of the aromatic system, thereby influencing non-covalent interactions such as π-π stacking and cation-π interactions.

The carbonitrile group at the 2-position is a strong electron-withdrawing group and a potential hydrogen bond acceptor. This group can engage in specific hydrogen bonding interactions with amino acid residues in a protein's active site or with the functional groups of nucleic acids. nih.gov These directed interactions are crucial for molecular recognition and the subsequent biological effect.

Studies on various quinoxaline derivatives have provided insights into the determinants of their binding. For example, in the context of DNA recognition by quinoxaline antibiotics like triostin (B1172060) A, the binding to CpG sites is primarily driven by hydrogen bonding interactions between the peptide portion of the drug and the 2-amino group of guanine. nih.gov While this compound is a simpler molecule, this principle highlights the importance of specific hydrogen bonds in achieving binding selectivity.

Chemical Basis of Functional Modulation through Systematic Structural Variation

The systematic structural variation of the quinoxaline-2-carbonitrile scaffold is a powerful strategy to modulate its biological function. By altering the substituents on the quinoxaline ring, researchers can fine-tune the compound's physicochemical properties, such as solubility, lipophilicity, and electronic character, which in turn dictates its pharmacokinetic and pharmacodynamic profile.

The introduction of a methyl group at the 6-position is a common modification in medicinal chemistry. As established in structure-activity relationship (SAR) studies of various quinoxaline derivatives, a methyl group can enhance biological activity. For instance, in a series of urea (B33335) and thiourea (B124793) derivatives of quinoxaline, methylquinoxaline derivatives were found to be more active against certain cancer cell lines compared to their unsubstituted or chloro-substituted counterparts. nih.gov The electron-donating effect of the methyl group can increase the electron density of the quinoxaline ring system, which may enhance binding to specific biological targets. nih.gov

The carbonitrile group at the 2-position is also a key modulator of function. Its strong electron-withdrawing nature significantly influences the electronic properties of the quinoxaline ring. In the context of anticancer quinoxalines, the presence of a cyano group has been identified as essential for activity in certain series of compounds. mdpi.com

The functional consequences of these structural modifications are diverse. For quinoxaline 1,4-di-N-oxides, substitutions at the R2, R3, R6, and R7 positions have been directly linked to differences in their biological activity and selectivity. frontiersin.org This highlights the principle that even subtle changes to the chemical structure can lead to significant alterations in the interaction with biological systems, allowing for the optimization of a lead compound for a specific therapeutic purpose.

Table 2: Impact of Structural Variations on the Biological Activity of Quinoxaline Derivatives

| Structural Variation | Effect on Property/Activity | Example Compound Class | Reference |

| Methyl group at position 6/7 | Generally increases activity/selectivity in certain series. | Urea/thiourea derivatives, 1,4-di-N-oxides | nih.govnih.gov |

| Electron-withdrawing groups (e.g., Cl) | Activity is highly context-dependent (can increase or decrease). | Amide and urea derivatives | nih.gov |

| Cyano group at position 2 | Can be essential for biological activity. | Anticancer quinoxalines | mdpi.com |

| Substituents at positions 2, 3, 6, and 7 | Modulates biological activity and selectivity. | Quinoxaline 1,4-di-N-oxides | frontiersin.org |

This table synthesizes findings from various studies on quinoxaline derivatives to illustrate the principles of functional modulation through systematic structural variation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-methylquinoxaline-2-carbonitrile, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves cyclization of o-phenylenediamine derivatives with α-ketonitriles. For example, chlorination of a precursor quinoxaline followed by nitrile introduction via nucleophilic substitution. Key steps include:

- Use of TLC and NMR to monitor intermediate formation .

- Optimization of temperature (60–80°C) and catalysts (e.g., Pd/C or CuI) to improve yield .

- Key Considerations : Steric hindrance from the methyl group may require longer reaction times. Purification via column chromatography with ethyl acetate/hexane mixtures is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm substituent positions and nitrile functionality. The methyl group at position 6 appears as a singlet (~δ 2.5 ppm) .

- IR : A sharp peak near 2220 cm confirms the C≡N bond .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] = 185.07 g/mol) .

Q. What safety protocols are essential when handling this compound in the lab?

- Guidelines :

- Use nitrile gloves and chemical-resistant lab coats to prevent skin contact .

- Conduct reactions in a fume hood to avoid inhalation of vapors .

- Store in airtight containers away from oxidizing agents due to potential nitrile reactivity .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

- Methodology :

- Use SHELXL for small-molecule refinement. Input .hkl files from X-ray diffraction and apply constraints for the methyl and nitrile groups .

- Address disorder in the quinoxaline ring using PART instructions in SHELX .

- Validate with R-factor convergence (< 5%) and check for twinning using PLATON .

Q. What strategies can mitigate contradictions in biological activity data for quinoxaline derivatives?

- Approach :

- Perform dose-response assays across multiple cell lines to account for variability in target affinity .

- Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like kinases, correlating computational results with in vitro IC values .

- Compare substituent effects: The methyl group may enhance lipophilicity, while the nitrile could modulate hydrogen bonding .

Q. How can reaction pathways for this compound be modified to introduce functional groups for drug-discovery applications?

- Synthetic Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.